REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=O)[C:5]2[CH:6]=[N:7][N:8]([CH:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)[C:9]=2[CH:10]=1.Cl.[NH2:20][CH2:21][C:22]1[C:23](=[O:30])[NH:24][C:25]([CH3:29])=[CH:26][C:27]=1[CH3:28].Cl.CN(C)CCCN=C=NCC.O.N1C2C(=NC=CC=2)N(O)N=1.CN1CCOCC1.C([O-])([O-])=O.[Na+].[Na+]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([NH:20][CH2:21][C:22]2[C:23](=[O:30])[NH:24][C:25]([CH3:29])=[CH:26][C:27]=2[CH3:28])=[O:18])[C:5]2[CH:6]=[N:7][N:8]([CH:11]3[CH2:12][CH2:13][CH2:14][CH2:15]3)[C:9]=2[CH:10]=1 |f:1.2,3.4,5.6,8.9.10|
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
1.44 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=2C=NN(C2C1)C1CCCC1)C(=O)O
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Name
|
|
Quantity
|
1.138 g
|
Type
|
reactant
|
Smiles
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Cl.NCC=1C(NC(=CC1C)C)=O
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Name
|
|
Quantity
|
1.335 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
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Name
|
3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol hydrate
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Quantity
|
1.073 g
|
Type
|
reactant
|
Smiles
|
O.N1=NN(C2=NC=CC=C21)O
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to afford a slurry
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Type
|
STIRRING
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Details
|
stirred rapidly for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The cake was dried in the vacuum oven at 60° C. overnight (16 h)
|
Duration
|
16 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2C=NN(C2C1)C1CCCC1)C(=O)NCC=1C(NC(=CC1C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |